

# Application Notes and Protocols for Rp-8-Br-cAMPS

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## Compound of Interest

Compound Name: *Rp-8-Br-cAMPS*

Cat. No.: *B1232401*

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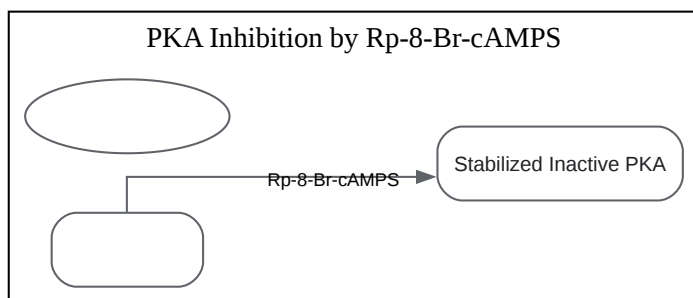
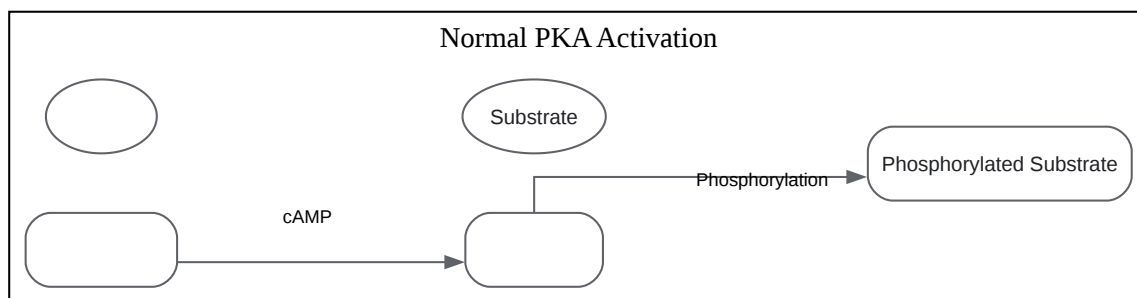
For Researchers, Scientists, and Drug Development Professionals

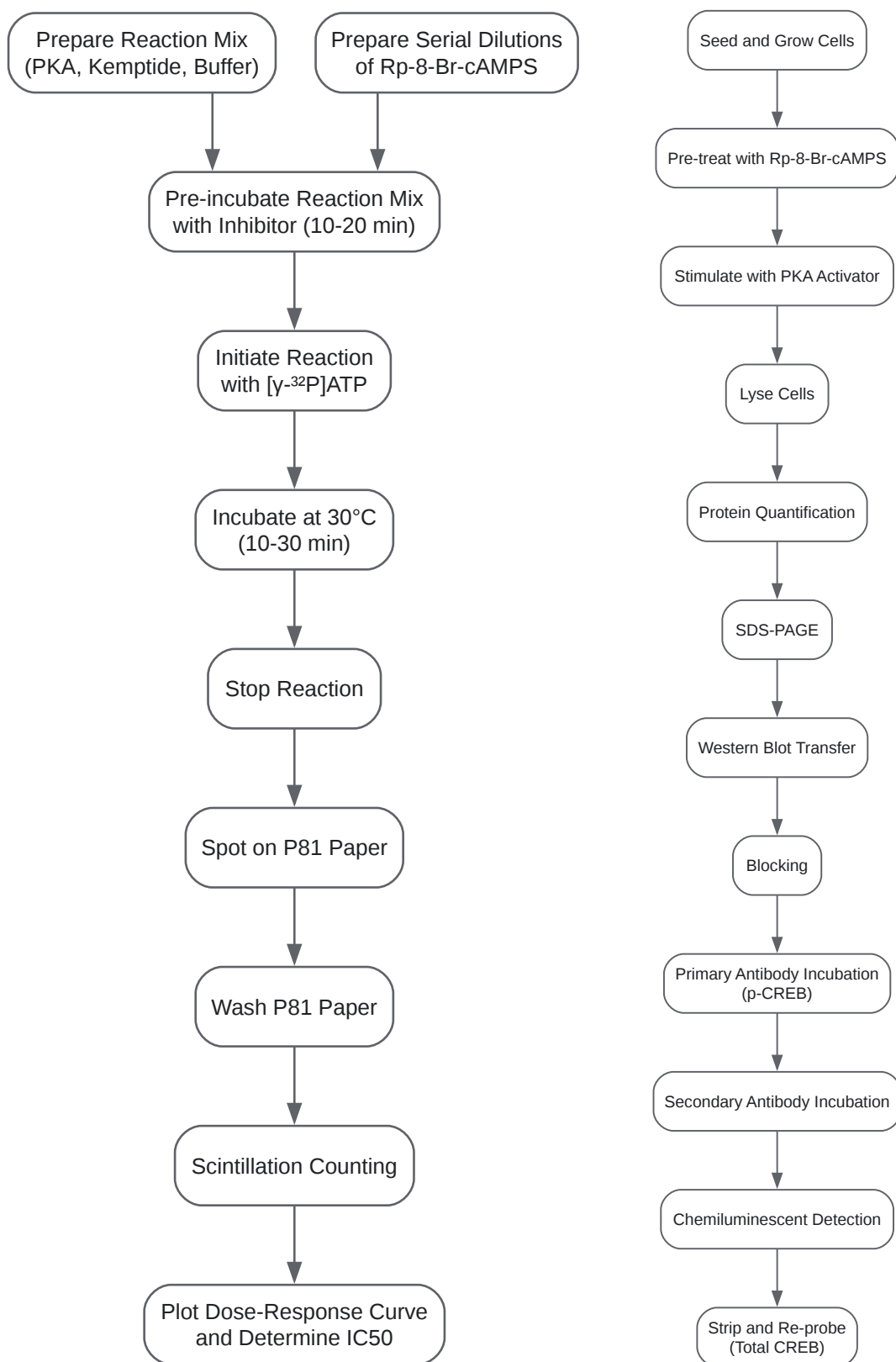
## Introduction

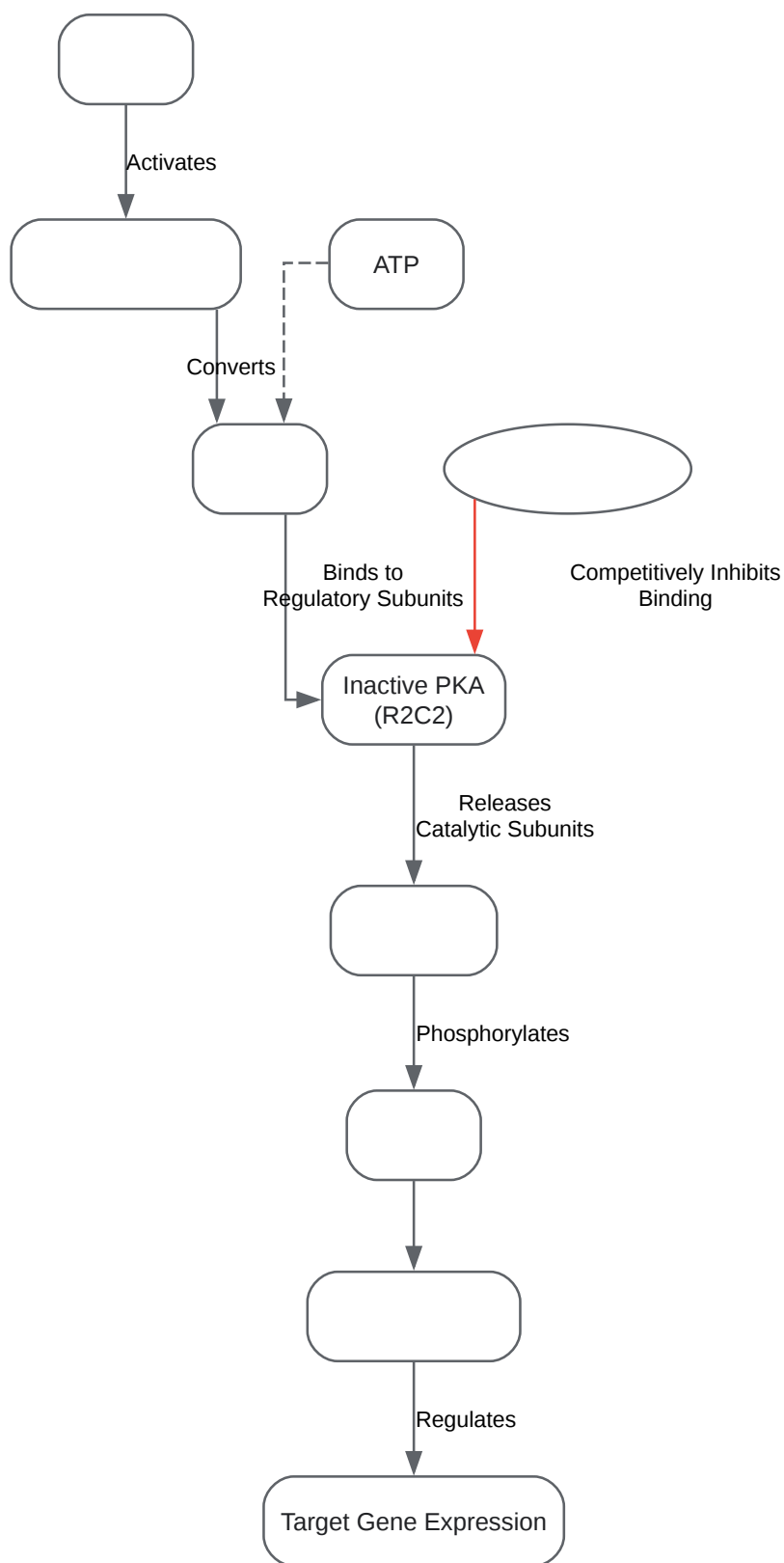
**Rp-8-Br-cAMPS** is a potent and cell-permeable cyclic adenosine monophosphate (cAMP) analog that functions as a competitive inhibitor of cAMP-dependent protein kinase (PKA).[1] By binding to the regulatory subunits of PKA, **Rp-8-Br-cAMPS** prevents the dissociation of the catalytic subunits, thereby inhibiting kinase activation.[1] This compound exhibits a preference for PKA type I over type II and is resistant to hydrolysis by phosphodiesterases, making it a valuable tool for studying cAMP-mediated signaling pathways.[2] These application notes provide detailed protocols for the use of **Rp-8-Br-cAMPS** in various experimental settings.

## Mechanism of Action

**Rp-8-Br-cAMPS** acts as a competitive antagonist at the cAMP binding sites on the regulatory subunits of the PKA holoenzyme. The binding of **Rp-8-Br-cAMPS** stabilizes the inactive holoenzyme complex, preventing the release of the active catalytic subunits that are responsible for phosphorylating downstream target proteins.







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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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